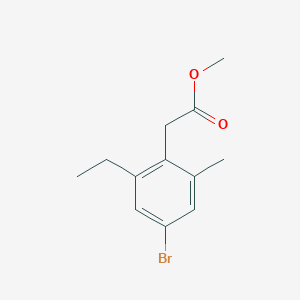

Methyl 2-(4-bromo-2-ethyl-6-methylphenyl)acetate

Description

Methyl 2-(4-bromo-2-ethyl-6-methylphenyl)acetate is a brominated aromatic ester featuring a methyl ester group at the acetamide position and a para-bromo, ortho-ethyl, and meta-methyl-substituted phenyl ring. This substitution pattern imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure allows for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) due to the bromine atom, while the ester group enhances solubility in polar solvents .

Properties

IUPAC Name |

methyl 2-(4-bromo-2-ethyl-6-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-4-9-6-10(13)5-8(2)11(9)7-12(14)15-3/h5-6H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUSKLTVFFEVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)Br)C)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2-ethyl-6-methylphenyl)acetate typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid is refluxed with methanol in the presence of a strong acid catalyst like sulfuric acid . The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts, such as solid acids, can reduce the environmental impact of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-ethyl-6-methylphenyl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce alcohols, carboxylic acids, or primary alcohols.

Scientific Research Applications

Methyl 2-(4-bromo-2-ethyl-6-methylphenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-ethyl-6-methylphenyl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural Analogues and Their Substitution Patterns

Key Observations :

- Phosphonate esters () serve as specialized reagents in Horner-Wadsworth-Emmons (HWE) reactions, highlighting how ester group modifications (methyl vs. phosphonyl) dictate reactivity .

- Ketone analogues () lack the ester functionality, reducing their utility in esterification or transesterification reactions but increasing electrophilicity at the carbonyl .

Key Observations :

- The low yield (~5%) in underscores challenges in synthesizing brominated alkenoates, likely due to competing polymerization or over-bromination .

- Methoxy-substituted analogues () achieve higher yields via direct bromination, suggesting that steric hindrance from ethyl/methyl groups in the target compound complicates synthesis .

Physical and Chemical Properties

Table 3: Comparative Physicochemical Properties

Key Observations :

Biological Activity

Methyl 2-(4-bromo-2-ethyl-6-methylphenyl)acetate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C12H15BrO2

- Molecular Weight : Approximately 273.15 g/mol

- Structural Features : The compound features a bromine atom, an ethyl group, and a methyl group on the phenyl ring, which contribute to its lipophilicity and reactivity.

1. Enzyme Inhibition Studies

Research has indicated that halogenated compounds like this compound may exhibit significant enzyme inhibition properties. For instance, studies on similar compounds have shown that bromine substituents can enhance the binding affinity to enzymes due to their electron-withdrawing effects, which can lead to increased biological activity.

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| 6e | Carbonic Anhydrase II | 1.545 ± 0.016 | |

| 6a | Carbonic Anhydrase II | 1.665 ± 0.095 | |

| 6g | Carbonic Anhydrase II | 1.784 ± 0.095 |

2. Antimicrobial Activity

The presence of bromine and other substituents in the phenyl ring has been associated with enhanced antimicrobial properties. Compounds with similar structures have shown promising results against various bacterial strains, suggesting that this compound could possess similar activity.

Structure-Activity Relationship (SAR)

The SAR analysis of compounds related to this compound indicates that the positioning and type of substituents significantly influence biological activity. For example:

- Bromine Substitution : Enhances enzyme inhibition and antimicrobial efficacy.

- Ethyl and Methyl Groups : Affect lipophilicity and steric hindrance, impacting binding interactions with biological targets.

Case Study: Inhibition of Carbonic Anhydrase II

In a study investigating the inhibitory effects of various derivatives on carbonic anhydrase II, methyl-substituted derivatives showed varied potency depending on the position of the substituent:

- Compound 6e demonstrated the highest inhibition (IC50 of 1.545 µM), attributed to its meta-methyl substitution enhancing electron donation.

- Conversely, compound 6a, with an ortho-methyl group, exhibited reduced activity (IC50 of 1.665 µM), highlighting the importance of substituent positioning in SAR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.